molecular formula C13H19N3S B1605644 4-Cyclohexyl-1-phenylthiosemicarbazide CAS No. 27421-91-6

4-Cyclohexyl-1-phenylthiosemicarbazide

Cat. No.: B1605644
CAS No.: 27421-91-6
M. Wt: 249.38 g/mol
InChI Key: DCFLHKOWKJTAAZ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-phenylthiosemicarbazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a thiosemicarbazide moiety. This compound is often used as an intermediate in various chemical reactions and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide typically involves the reaction of cyclohexyl isothiocyanate with phenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-phenylthiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-Cyclohexyl-1-phenylthiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-phenylthiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclohexyl-1-phenylthiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-anilino-3-cyclohexylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLHKOWKJTAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350148
Record name ST033355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27421-91-6
Record name NSC148166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST033355
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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